![molecular formula C19H13BrN2O3S2 B3017262 N-(5-(苯并[d][1,3]二氧杂环-5-基甲基)-3-氰基-4-甲硫代苯并-2-基)-5-溴苯并-2-甲酰胺 CAS No. 476367-84-7](/img/structure/B3017262.png)

N-(5-(苯并[d][1,3]二氧杂环-5-基甲基)-3-氰基-4-甲硫代苯并-2-基)-5-溴苯并-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

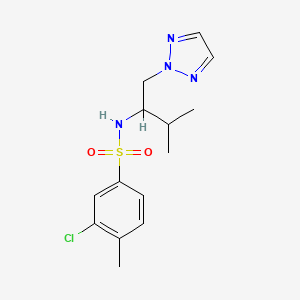

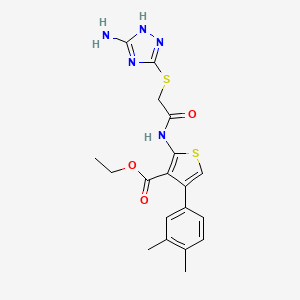

The compound "N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-5-bromothiophene-2-carboxamide" is a complex organic molecule that likely contains multiple functional groups such as benzodioxole, cyano, methylthiophene, and bromothiophene moieties attached to a carboxamide group. These functional groups suggest that the compound could have interesting chemical and biological properties, potentially including anticancer activity, as seen in similar compounds with benzamide groups .

Synthesis Analysis

The synthesis of similar complex organic molecules often involves multi-step reactions, including the formation of Schiff's bases, Suzuki cross-coupling reactions, and direct acylation reactions . For example, Schiff's bases containing a thiadiazole scaffold and benzamide groups can be synthesized under microwave irradiation, which is a solvent-free and efficient method . Similarly, Suzuki cross-coupling reactions have been used to synthesize 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, which could be analogous to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of such compounds is often confirmed using spectroscopic techniques like IR, NMR, and mass spectrometry . X-ray single crystallography can also be employed to reveal solid-state properties . These techniques would likely be used to analyze the molecular structure of "N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-5-bromothiophene-2-carboxamide" to confirm its synthesis.

Chemical Reactions Analysis

The compound may participate in various chemical reactions due to its functional groups. For instance, benzamide derivatives can undergo colorimetric sensing of fluoride anions through a deprotonation-enhanced intramolecular charge transfer mechanism . The cyano and carboxamide groups could also be reactive sites for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of different substituents can affect properties like melting point, solubility, and electronic properties . For example, the melting point can be determined using techniques like differential scanning calorimetry, and the electronic properties can be studied through DFT calculations to assess reactivity parameters and nonlinear optical properties .

科学研究应用

晶体结构和分子相互作用分析

Kumara 等人(2017 年)探索了新型吡唑衍生物,包括与 N-(5-(苯并[d][1,3]二氧杂环-5-基甲基)-3-氰基-4-甲硫代苯并-2-基)-5-溴苯并-2-甲酰胺 在结构上相似的化合物。他们进行了 X 射线衍射研究以分析晶体结构,揭示了特定的构象和分子间氢键,这些氢键有助于超分子自组装。他们的研究提供了对相关化合物分子相互作用和晶体学的见解 (Kumara、Naveen,& Lokanath,2017 年)。

潜在的抗癌应用

一些研究已经检查了与所讨论分子在结构元素上相似的化合物,重点是抗癌应用。例如,Ravinaik 等人(2021 年)的一项研究合成了具有不同结构特征的 N-取代苯甲酰胺,评估了它们对各种癌细胞系的抗癌活性。他们的研究结果表明,N-(5-(苯并[d][1,3]二氧杂环-5-基甲基)-3-氰基-4-甲硫代苯并-2-基)-5-溴苯并-2-甲酰胺的某些结构类似物可能具有作为抗癌剂的潜力 (Ravinaik 等,2021 年)。

分子对接和合成方法

Talupur 等人(2021 年)的研究涉及合成和表征类似化合物,随后进行抗菌评估和分子对接研究。这种方法提供了一种评估相关化合物与生物靶标相互作用的方法,这对于了解其潜在治疗应用至关重要 (Talupur、Satheesh,& Chandrasekhar,2021 年)。

非线性光学性质

Ahmad 等人(2021 年)的一项研究重点是合成相关的噻吩-2-甲酰胺并分析它们的电子和非线性光学性质。这项研究突出了此类化合物在开发具有独特光学特性的材料中的潜力,这些材料可以在光子学和电信等领域得到应用 (Ahmad 等,2021 年)。

作用机制

Target of Action

Similar compounds have been found to exhibit antitumor activities against various cell lines .

Mode of Action

Preliminary investigations suggest that it may induce apoptosis and cause both S-phase and G2/M-phase arrests in certain cell lines . This implies that the compound may interact with its targets to disrupt normal cell cycle progression, leading to cell death.

Biochemical Pathways

The induction of apoptosis and cell cycle arrest suggests that it may impact pathways related to cell growth and division .

Pharmacokinetics

Similar compounds have been found to exhibit good bioavailability

Result of Action

The compound has been found to exhibit potent growth inhibition properties with IC50 values generally below 5 μM against certain human cancer cells lines . This suggests that the compound’s action results in significant molecular and cellular effects, including the inhibition of cell growth and induction of cell death.

属性

IUPAC Name |

N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-5-bromothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13BrN2O3S2/c1-10-12(8-21)19(22-18(23)15-4-5-17(20)26-15)27-16(10)7-11-2-3-13-14(6-11)25-9-24-13/h2-6H,7,9H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNZGCZRLCPKURG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(S2)Br)CC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13BrN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(Dimethylamino)methylene]-3-(4-methylphenyl)-4-oxo-1,3-thiazolan-1-ium-1-olate](/img/structure/B3017183.png)

![8-((3-Chlorophenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B3017191.png)

![N-(4-methoxybenzyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B3017192.png)

![N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B3017197.png)

![N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]propanamide](/img/structure/B3017200.png)

![N~4~-(3-chlorophenyl)-N~6~-cyclopentyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3017201.png)